molecular formula C24H17F2N3OS2 B292125 1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide

1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide

Cat. No. B292125
M. Wt: 465.5 g/mol
InChI Key: OJDHJNRQAUMDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfide derivative of 1,3-benzothiazole, which is a heterocyclic compound that is widely used in organic synthesis.

Mechanism of Action

The exact mechanism of action of 1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. It has also been proposed that the compound's anti-microbial activity is due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and physiological effects:
1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. Additionally, the compound has been found to have low toxicity and high stability, making it a promising candidate for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide in lab experiments is its high stability and low toxicity. This makes it a safe and reliable compound to work with. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential applications in biological imaging and catalysis. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various diseases.

Synthesis Methods

1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide can be synthesized using various methods. One of the most common methods is the reaction of 1,3-benzothiazole with 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde in the presence of a suitable reducing agent. The resulting product is then treated with an oxidizing agent to obtain the final compound.

Scientific Research Applications

1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.

properties

Molecular Formula

C24H17F2N3OS2

Molecular Weight

465.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C24H17F2N3OS2/c25-17-9-5-15(6-10-17)20-13-21(16-7-11-18(26)12-8-16)29(28-20)23(30)14-31-24-27-19-3-1-2-4-22(19)32-24/h1-12,21H,13-14H2

InChI Key

OJDHJNRQAUMDRS-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F

Origin of Product

United States

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